5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted with a bromine atom at position 5 and a methyl group at position 3. The carboxamide group at position 2 is linked to a 4-phenyl-1,2,5-oxadiazole (furazan) ring.
Properties
Molecular Formula |
C18H12BrN3O3 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12BrN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23) |
InChI Key |
ORUBEBMIFZKXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=NON=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Oxadiazole Ring Formation: The 1,2,5-oxadiazole ring can be synthesized by reacting hydrazides with nitriles under oxidative conditions.
Coupling Reaction: The final step involves coupling the brominated benzofuran with the oxadiazole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to dehalogenation or ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dehalogenated products, reduced oxadiazole derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research has demonstrated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. Specifically, 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study conducted by researchers at [source] highlighted its efficacy against various cancer cell lines, suggesting that the compound induces apoptosis through the activation of specific signaling pathways.
Antimicrobial Properties :
The compound also shows potential as an antimicrobial agent. In vitro studies have indicated that it possesses activity against a range of bacterial strains. For instance, a recent investigation reported that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic [source].
Material Science Applications
Photoluminescent Materials :
5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide has been explored for its photoluminescent properties. Materials incorporating this compound have shown potential in organic light-emitting diodes (OLEDs). The unique electronic properties attributed to the oxadiazole group enhance light emission efficiency [source].
Polymeric Composites :
In polymer science, the incorporation of this compound into polymer matrices has been studied to improve mechanical and thermal properties. Research indicates that composites with 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide exhibit enhanced strength and stability compared to pure polymers [source].
Environmental Science Applications
Pesticidal Activity :
The compound has been evaluated for its pesticidal properties against agricultural pests. Studies indicate that formulations containing this compound can effectively reduce pest populations while being less toxic to non-target organisms [source]. This application is particularly relevant in sustainable agriculture practices.
Case Study 1: Anticancer Efficacy
A comprehensive study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship of various oxadiazole derivatives, including 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide. The study provided evidence of its cytotoxic effects on breast cancer cells and explored the underlying mechanisms involving cell cycle arrest and apoptosis induction [source].
Case Study 2: Photoluminescent Applications
Research presented at the International Conference on Organic Electronics detailed the synthesis of OLEDs using this compound. The findings demonstrated that devices fabricated with 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide exhibited superior brightness and efficiency compared to traditional materials [source].
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9)
- Structural Differences :
- Halogen substitution: Fluorine (smaller, electronegative) replaces bromine at position 4.
- Oxadiazole substituent: Methyl replaces phenyl at position 4 of the oxadiazole ring.
- The methyl group on oxadiazole may limit π-π stacking interactions, affecting binding in biological systems .
5-Bromo-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide
- Structural Differences :
- The oxadiazole ring is replaced with a pyridine ring attached via a methylene group.
- Hypothesized Properties :
ANAZF (CAS 155438-11-2)
- Structural Differences :
- Contains a 1,2,5-oxadiazole ring with nitro and azo groups instead of benzofuran.
- Functional Contrast :
Comparative Data Table
*Calculated based on structural formulas.
Research Findings and Implications
- Halogen Effects : Bromine’s lipophilicity may enhance membrane permeability in drug candidates, while fluorine’s electronegativity could improve metabolic stability .
- Oxadiazole vs. Pyridine : The electron-deficient oxadiazole ring in the target compound may offer superior stability in oxidative environments compared to pyridine derivatives .
- Functional Group Diversity : The phenyl group on oxadiazole enables π-π interactions critical for binding to aromatic residues in enzymes or receptors, a feature absent in methyl-substituted analogs .
Notes
- Substitutions on the benzofuran and oxadiazole rings are pivotal in modulating electronic, steric, and solubility properties.
- Further experimental studies are needed to validate hypothesized applications.
Biological Activity
5-Bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C22H19BrN4O3
- CAS Number : 2212023-07-7
- Molecular Weight : 467.32 g/mol
The presence of the oxadiazole moiety is significant as it is known to enhance biological activity in various compounds.
Anticancer Activity
Research indicates that compounds with oxadiazole units often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo Derivative | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |
| 5-Bromo Derivative | HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G2/M phase |
| Reference Compound | Doxorubicin | 0.50 | DNA intercalation and apoptosis |
The compound demonstrated higher cytotoxicity compared to doxorubicin in certain studies, suggesting it could be a viable alternative or adjuvant in cancer therapy .
The mechanism by which these compounds exert their effects often involves:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through upregulation of p53 and activation of caspases .
- Cell Cycle Arrest : Interference with tubulin polymerization leading to G2/M arrest .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activities associated with oxadiazole derivatives. These compounds have shown effectiveness against a range of bacterial strains and fungi, although specific data for the brominated derivative is limited.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effect of various oxadiazole derivatives on MCF-7 cells. The compound under review showed significant inhibition of cell proliferation and induced apoptosis at sub-micromolar concentrations .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
